molecular formula C10H9IO2 B11836320 6-Iodo-7-methoxy-2,3-dihydroinden-1-one

6-Iodo-7-methoxy-2,3-dihydroinden-1-one

Cat. No.: B11836320
M. Wt: 288.08 g/mol
InChI Key: ADGUYRDOSXQZOC-UHFFFAOYSA-N
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Description

6-Iodo-7-methoxy-2,3-dihydroinden-1-one is a useful research compound. Its molecular formula is C10H9IO2 and its molecular weight is 288.08 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9IO2

Molecular Weight

288.08 g/mol

IUPAC Name

6-iodo-7-methoxy-2,3-dihydroinden-1-one

InChI

InChI=1S/C10H9IO2/c1-13-10-7(11)4-2-6-3-5-8(12)9(6)10/h2,4H,3,5H2,1H3

InChI Key

ADGUYRDOSXQZOC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=C1C(=O)CC2)I

Origin of Product

United States

Contextual Significance of Substituted Indanones in Contemporary Organic Synthesis

Substituted indanones are a pivotal class of compounds in organic chemistry, primarily due to their versatile biological activities and their utility as building blocks in the synthesis of more complex molecules. The 1-indanone (B140024) framework is a core structure in numerous compounds with applications in medicine and agriculture. beilstein-journals.org Extensive research has revealed that derivatives of 1-indanone can exhibit a wide range of biological effects, including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties. beilstein-journals.org

Furthermore, these compounds have been investigated for the treatment of neurodegenerative conditions like Alzheimer's disease and have found use as insecticides, fungicides, and herbicides. beilstein-journals.org The adaptability of the indanone scaffold allows for the introduction of various functional groups, enabling chemists to fine-tune the molecule's properties for specific applications.

Rationale for Investigating Iodo and Methoxy Functionalized 2,3 Dihydroinden 1 One Derivatives

The specific functionalization of the 2,3-dihydroinden-1-one core with iodo and methoxy (B1213986) groups at the 6- and 7-positions, respectively, provides a strategic advantage for further chemical modifications. The presence of these particular groups suggests a rationale for the investigation of "6-Iodo-7-methoxy-2,3-dihydroinden-1-one" in synthetic chemistry.

The iodine atom serves as a versatile handle for introducing molecular complexity. Organoiodine compounds are valuable substrates in a variety of cross-coupling reactions, such as the Heck reaction, which is a powerful tool for forming carbon-carbon bonds. researchgate.net This allows for the attachment of a wide array of other molecular fragments, making iodo-substituted indanones valuable intermediates in the synthesis of diverse chemical libraries.

The methoxy group, on the other hand, is a common feature in many biologically active natural products and synthetic drugs. As an electron-donating group, it can influence the electronic properties of the aromatic ring, potentially modulating the biological activity of the molecule. The presence of a methoxy group can also impact the compound's solubility and metabolic stability.

Overview of Key Research Domains Pertaining to 6 Iodo 7 Methoxy 2,3 Dihydroinden 1 One Analogues

Established and Emerging Approaches to the 2,3-Dihydroinden-1-one Core

The construction of the fused bicyclic system of 1-indanone (B140024) has been the subject of extensive research, leading to a variety of synthetic strategies. Among these, intramolecular cyclization reactions are the most prominent, offering a direct route to the indanone core.

Intramolecular Friedel-Crafts Acylation Strategies

The intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acyl chlorides is one of the most fundamental and widely employed methods for synthesizing 1-indanones. nih.gov This reaction involves an electrophilic aromatic substitution where the acyl group attacks the aromatic ring to form the five-membered ketone ring. The efficiency and conditions of this cyclization are highly dependent on the chosen catalyst system.

The direct dehydrative cyclization of 3-arylpropionic acids is often preferred over the two-step process involving acyl chloride formation due to its atom economy and the production of water as the only byproduct. nih.gov However, this direct approach requires potent catalysts to facilitate the reaction.

Superacids: Strong Brønsted acids, often termed superacids, are effective promoters for the intramolecular Friedel-Crafts acylation. Commonly used superacids include polyphosphoric acid (PPA), methanesulfonic acid (MSA), and trifluoromethanesulfonic acid (triflic acid). nih.gov These acids can act as both the catalyst and the solvent. While effective, these reactions often require harsh conditions, such as elevated temperatures, which can limit their applicability for substrates with sensitive functional groups. nih.govresearchgate.net For instance, the cyclization of various arylpropionic acids in the presence of PPA and sulfuric acid can yield 1-indanones in good yields (60-90%). beilstein-journals.org

Metal Triflates: In the pursuit of greener and milder reaction conditions, metal triflates (metal salts of triflic acid) have emerged as highly effective Lewis acid catalysts. beilstein-journals.orgruc.dk They are known for their high catalytic activity, water tolerance, and recyclability. researchgate.net Lanthanide triflates, in particular, have shown significant promise. For example, Terbium(III) triflate (Tb(OTf)₃) has been shown to efficiently catalyze the dehydrative cyclization of 3-arylpropionic acids, even for aromatic rings deactivated by halogen atoms, albeit at high temperatures (250 °C). researchgate.netbeilstein-journals.org Other metal triflates, including those of Scandium (Sc), Indium (In), and Bismuth (Bi), have also been investigated. researchgate.net The use of microwave irradiation in conjunction with metal triflates in ionic liquids has been shown to accelerate the reaction, leading to good yields in shorter times under more environmentally benign conditions. beilstein-journals.orgruc.dk

Catalyst SystemSubstrateConditionsYield (%)Reference
PPA / H₂SO₄3-Arylpropionic acidsHigh Temperature60-90 beilstein-journals.org
Tb(OTf)₃3-(Halophenyl)propionic acido-chlorobenzene, 250 °CGood researchgate.netbeilstein-journals.org
NbCl₅3-Arylpropanoic acidsRoom TemperatureGood beilstein-journals.org
Metal Triflates3-Arylpropanoic acidsIonic Liquid, MicrowaveGood beilstein-journals.orgruc.dk

Niobium Pentachloride (NbCl₅): Niobium pentachloride has been identified as a highly efficient and versatile reagent for the synthesis of 1-indanones from 3-arylpropanoic acids. beilstein-journals.org A key advantage of NbCl₅ is its dual role; it acts as a reagent to convert the carboxylic acid into the more reactive acyl chloride in situ, and subsequently as a Lewis acid catalyst to promote the intramolecular Friedel-Crafts cyclization. beilstein-journals.org This allows the reaction to proceed under mild conditions, often at room temperature, providing good yields and avoiding the need to isolate the acyl chloride intermediate.

One-pot procedures, which combine multiple reaction steps into a single operation without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. The synthesis of 1-indanones has benefited greatly from such strategies.

The aforementioned NbCl₅-mediated reaction is a prime example of a one-pot process, converting a carboxylic acid directly to the cyclized ketone. beilstein-journals.org Other one-pot methods involve tandem reactions. For instance, a superacid-promoted process can achieve a dual C-C bond formation between aryl isopropyl ketones and benzaldehydes to furnish highly substituted indanones in a single step. researchgate.net Similarly, palladium-catalyzed olefination followed by an aldol-type annulation cascade has been developed to produce a wide range of 1-indanones in a one-pot fashion. researchgate.net These methods provide rapid access to complex indanone structures from readily available starting materials.

Annulation and Cyclization Reactions

Beyond the classical Friedel-Crafts acylation, other cyclization strategies, including pericyclic reactions and transition-metal-catalyzed processes, have been developed to construct the indanone core.

The Diels-Alder reaction is a powerful [4+2] cycloaddition for the formation of six-membered rings. wikipedia.org While typically used to construct cyclohexene (B86901) derivatives, its principles can be applied in synthetic sequences leading to indanone frameworks. In this context, an unsaturated structural analogue of indanone, such as an indenone, can serve as the dienophile. The α,β-unsaturated ketone moiety within the five-membered ring of an indenone makes it an electron-deficient alkene, which is a prerequisite for a reactive dienophile in a normal-demand Diels-Alder reaction. acs.orgorganic-chemistry.orglibretexts.org

The reaction of an indenone with a conjugated diene would yield a polycyclic adduct containing a six-membered ring fused to the original indenone structure. Subsequent chemical transformations of this adduct could then be employed to further elaborate the molecular framework. This approach is particularly useful for building complex polycyclic systems that contain the indanone motif embedded within a larger structure. For example, a Diels-Alder reaction between 1,3-diphenylbenzo[c]furan and cyclopent-4-ene-1,3-dione (an indanone analogue) has been used to generate a complex adduct that serves as a precursor to larger, fused-ring systems. mdpi.com

Modern transition-metal catalysis offers novel and efficient routes to cyclic ketones. Rhodium-catalyzed reactions, in particular, have been successfully applied to the synthesis of indanone and indenone derivatives. One such method is the carbonylative arylation of alkynes.

In this process, a rhodium(I) catalyst mediates the coupling of an arylboronic acid with an alkyne in the presence of carbon monoxide (CO). rsc.org This reaction forges multiple carbon-carbon bonds in a single operation, leading to the formation of the indanone or indenol core. The reaction is believed to proceed through a sequence involving the formation of an aryl-rhodium species, which then undergoes migratory insertion with the alkyne and carbon monoxide before the final intramolecular cyclization step. researchgate.netnih.gov This methodology provides a convergent and atom-economical route to substituted indanones from simple, readily available precursors. jst.go.jp

Copper-Catalyzed Intramolecular Annulation Reactions

Copper catalysis has emerged as a powerful tool for the construction of cyclic systems, including the indanone framework. These reactions often proceed under mild conditions with high efficiency and functional group tolerance. One notable approach involves the copper-catalyzed intramolecular annulation of 2-ethynylbenzaldehyde (B1209956) derivatives to furnish 3-hydroxy-1-indanones. acs.org This method provides a straightforward route to functionalized indanones that can serve as precursors to more complex structures. The reaction is typically catalyzed by simple copper salts, such as copper(I) iodide (CuI), and proceeds smoothly to afford the desired products in good to excellent yields. acs.org

Another significant advancement is the copper(II)-catalyzed annulation–cyanotrifluoromethylation of 1,6-enynes. nih.govnih.gov This process allows for the direct synthesis of trifluoromethylated 1-indanones featuring an all-carbon quaternary center. nih.govnih.gov The reaction utilizes a low-cost copper(II) triflate (Cu(OTf)₂) catalyst, with Togni's reagent serving as both a radical initiator and the source of the CF₃ group. nih.govnih.gov This methodology is valuable for creating structurally diverse indanone frameworks with wide functional group compatibility through a radical-triggered cascade process. nih.govnih.gov

Table 1: Examples of Copper-Catalyzed Annulation for Indanone Synthesis
Starting MaterialCatalystProduct TypeKey FeaturesReference
2-EthynylbenzaldehydesCuI3-Hydroxy-1-indanonesMild conditions, simple starting materials, good to excellent yields. acs.org
1,6-EnynesCu(OTf)₂Trifluoromethylated 1-indanonesCreates all-carbon quaternary centers, wide functional group tolerance. nih.govnih.gov
Visible Light-Induced Cyclization Processes

Photoredox catalysis using visible light has revolutionized organic synthesis by enabling novel transformations under exceptionally mild conditions. This strategy has been successfully applied to the synthesis of indanones. A notable example is the visible light-induced tandem radical addition–cyclization of alkenyl aldehydes with α-bromocarbonyl compounds. acs.orgnih.gov This method allows for the efficient, room-temperature synthesis of a variety of cyclic ketones, including substituted indanones, with high functional group compatibility. acs.orgnih.gov

The mechanism of these reactions often involves the generation of radical intermediates under the influence of a photocatalyst, which then undergo cyclization to form the indanone ring. rsc.org For instance, the reaction between β-alkynylpropenones and α-bromomalonates can be photocatalyzed to produce fluoren-9-ones, which share a structural relationship with indanones. rsc.org Furthermore, visible light, in conjunction with molecular iodine, can mediate reactions involving 1-indanone derivatives to create more complex spirocyclic systems. rsc.org These processes highlight the potential of visible light-induced methods to construct the indanone scaffold and its derivatives through environmentally benign and efficient pathways. acs.orgnih.govrsc.org

Regioselective Introduction of Halo and Methoxy Substituents on the Indanone Scaffold

Strategies for Methoxy Group Incorporation (e.g., via specialized precursors)

The precise placement of a methoxy group on the indanone scaffold, as required for this compound, is often achieved by utilizing precursors that already contain the methoxy substituent in the desired position. This approach circumvents potential issues with regioselectivity that can arise from direct methoxylation of the indanone ring.

A common strategy involves the synthesis of substituted phenylpropanoic acids, which are then cyclized to form the corresponding methoxy-substituted indanones. For instance, the synthesis of 6,7-dimethoxy-2-tetralone, a related cyclic ketone, begins with 3,4-dimethoxyphenylacetic acid. researchgate.net This precursor undergoes a series of transformations, including ring iodination and a Heck cross-coupling, to build the necessary carbon framework before a final Dieckmann condensation and decarboxylation sequence yields the target tetralone. researchgate.net A similar synthetic logic can be applied to access 7-methoxy-indanones by starting with a correspondingly substituted phenylacetic acid derivative. The presence of the methoxy group on the starting aromatic ring directs the subsequent cyclization and ensures its incorporation at the correct position.

Electrophilic Iodination Techniques for Indanone Derivatives

Application of I₂/H₂O₂ Systems Under Solvent-Free Conditions

A green and efficient method for the iodination of aromatic compounds, including aryl ketones like 1-indanone, involves the use of molecular iodine (I₂) in combination with hydrogen peroxide (H₂O₂). mdpi.comresearchgate.net This system is particularly attractive as it can often be employed under solvent-free reaction conditions (SFRC), which minimizes environmental impact. mdpi.comresearchgate.net In this process, H₂O₂ acts as a mild and clean oxidant to generate the electrophilic iodine species required for the substitution reaction. researchgate.net

Research has demonstrated that this I₂/H₂O₂ system is effective for the iodination of methoxy-substituted 1-indanones and 1-tetralones. mdpi.comresearchgate.net A key finding is that for aryl alkyl ketones, the iodination occurs regioselectively at the alkyl position adjacent to the carbonyl group (α-iodination), rather than on the activated aromatic ring. mdpi.comresearchgate.net This selectivity is crucial for synthesizing precursors where the iodine is not directly on the aromatic portion of the molecule. However, for the synthesis of this compound, iodination on the aromatic ring is required. This necessitates different reaction conditions or starting materials where the aromatic ring is sufficiently activated and the α-position is either blocked or less reactive.

Table 2: Iodination of Aryl Ketones with I₂/H₂O₂ under Solvent-Free Conditions
SubstrateIodinating SystemConditionsPosition of IodinationReference
1-IndanoneI₂ / 30% aq. H₂O₂Solvent-FreeAlkyl position (α to carbonyl) researchgate.net
1-TetraloneI₂ / 30% aq. H₂O₂Solvent-FreeAlkyl position (α to carbonyl) researchgate.net
Methoxy-substituted AcetophenonesI₂ / Urea-H₂O₂Solvent-FreeSide-chain (α to carbonyl) rsc.orgnih.govresearchgate.net
Regiocontrol in Iodination of Substituted 1-Indanones

Achieving regiocontrol in the electrophilic iodination of a substituted 1-indanone, such as 7-methoxy-2,3-dihydroinden-1-one, is paramount for the synthesis of a specific isomer like the 6-iodo derivative. The directing effects of the substituents already present on the aromatic ring—the activating methoxy group and the deactivating acyl group—govern the position of the incoming electrophile.

The 7-methoxy group is an ortho-, para-director, strongly activating the positions ortho (position 6) and para (position 5) to it. The carbonyl group of the indanone ring is a deactivating group and a meta-director. In the case of 7-methoxy-1-indanone, the powerful activating and directing effect of the methoxy group at C-7 would be expected to strongly favor electrophilic substitution at the C-6 position, which is ortho to the methoxy group and meta to the carbonyl. This inherent electronic preference is a key strategy for achieving the desired regioselectivity.

Studies on the iodination of activated aromatic systems confirm that the reaction's regiochemistry can be controlled by the choice of iodinating agent and reaction conditions. researchgate.net For instance, the iodination of 3,4-dimethoxyphenylacetic acid, a precursor for a related cyclic system, occurs at the 2-position, which is ortho to one methoxy group and meta to the other, demonstrating the powerful directing effect of these substituents. researchgate.net Therefore, the direct iodination of 7-methoxy-2,3-dihydroinden-1-one is a viable and regiochemically predictable route to the desired 6-iodo product, driven by the strong ortho-directing influence of the C-7 methoxy group.

Sustainable and Non-Conventional Synthetic Techniques

In recent years, a shift towards sustainable chemical processes has led to the adoption of non-conventional energy sources to drive organic reactions. nih.gov Techniques such as microwave (MW) irradiation, high-intensity ultrasound (US), and the use of sealed-vessel reactors like the Q-Tube have been successfully applied to the synthesis of 1-indanone derivatives, offering significant advantages over classical heating methods. nih.govresearchgate.net

Microwave-assisted organic synthesis has become a cornerstone of modern synthetic chemistry, valued for its ability to dramatically reduce reaction times, improve product yields, and enhance selectivity. researchgate.netnih.gov The conversion of electromagnetic energy into heat within the reaction mixture allows for rapid and uniform heating, a stark contrast to conventional methods. researchgate.net This technology has been effectively applied to the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids, a key step in forming the 1-indanone core. nih.gov Research has shown that MW irradiation can facilitate this cyclization, leading to a library of differently substituted 1-indanones under milder conditions than previously possible. nih.govresearchgate.net

Similarly, high-intensity ultrasound has been explored as a green activation method for indanone synthesis. nih.gov Sonochemistry utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extreme temperatures and pressures, accelerating chemical reactions. nih.gov This technique has been successfully used to synthesize 2-benzylidene-1-indanone (B110557) derivatives, resulting in shorter reaction times and improved yields compared to conventional stirring methods. acs.org The application of ultrasound aligns with green chemistry principles by enhancing reaction efficiency and often allowing for less stringent reaction conditions. nih.govacs.org

A comparative study on the synthesis of 1-indanones via intramolecular Friedel-Crafts acylation of 3-(4-methoxyphenyl)propanoic acid highlights the efficiency of these non-conventional methods.

Table 1: Comparison of Non-Conventional Methods for 1-Indanone Synthesis nih.gov

MethodTemperature (°C)TimeYield (%)
Microwave (MW)15010 min99
Ultrasound (US)803 h99
Q-Tube™15010 min99
Conventional Heating803 h99

Data synthesized from a study on the cyclization of 3-(4-methoxyphenyl)propanoic acid, demonstrating the significant reduction in reaction time offered by microwave and Q-Tube technologies. nih.gov

The Q-Tube™ reactor is a simple and inexpensive tool for performing high-pressure chemistry, presenting a cost-effective alternative to specialized microwave synthesizers. mdpi.comresearchgate.netqlabtech.com It consists of a reusable glass pressure tube and a cap equipped with a pressure-release and resealing mechanism to prevent explosions from over-pressurization. mdpi.com This system allows reactions to be heated safely above the solvent's boiling point, which can exponentially increase the reaction rate. researchgate.net

In the context of 1-indanone synthesis, the Q-Tube reactor has proven to be highly effective. nih.gov For the intramolecular Friedel-Crafts acylation, it achieved a quantitative yield in just 10 minutes at 150°C, matching the efficiency of microwave irradiation but with simpler and more affordable equipment. nih.gov The increased pressure within the Q-Tube enhances the probability of reactant collision, further accelerating the reaction and often leading to cleaner product profiles and higher yields than even microwave reactors operating under high pressure. researchgate.net Its scalability and compatibility with standard laboratory heating blocks make it a versatile tool for both reaction optimization and larger-scale intermediate synthesis. qlabtech.com

The incorporation of green chemistry principles is of primary importance in the synthesis of pharmaceutically relevant intermediates like indanones. nih.gov Traditional syntheses of 1-indanones, such as the direct intramolecular Friedel-Crafts acylation of 3-arylpropionic acids, often employ harsh conditions like extremely high temperatures (e.g., 250 °C) and long reaction times, which are energetically inefficient and environmentally undesirable. nih.gov

Modern approaches focus on mitigating these issues. The use of non-conventional energy sources like microwaves and ultrasound, as discussed, contributes to green chemistry by significantly reducing energy consumption and reaction times. nih.govacs.org Another key principle is atom economy, which is addressed by preferring one-step reactions over multi-step processes. For instance, the direct dehydrative cyclization of 3-arylpropionic acids is greener than a two-step process involving conversion to an acid chloride, as the former produces only water as a byproduct, while the latter generates toxic and corrosive waste. nih.gov

Furthermore, the choice of solvents and catalysts is critical. A reported green synthesis of an indanone analogue utilized 4-methyltetrahydropyran (4-MeTHP), an environmentally benign solvent, for a Nazarov cyclization reaction. preprints.orgscilit.com While the yield was moderate, this process avoided harmful solvents and simplified the work-up procedure, making it more sustainable. preprints.org The development of protocols using recoverable and reusable catalysts also aligns with green chemistry objectives. beilstein-journals.org

Functionalization and Derivatization Strategies of Substituted Indanones

The indanone scaffold serves as a versatile template for further molecular elaboration. The presence of functional groups, such as the iodo group in this compound, provides a handle for introducing additional structural diversity through various chemical transformations.

The Suzuki-Miyaura reaction is a powerful and widely used palladium-catalyzed cross-coupling method for forming carbon-carbon bonds. wikipedia.org It typically involves the reaction of an organohalide with an organoboron species, such as a boronic acid, in the presence of a palladium catalyst and a base. libretexts.org The iodo-substituted indanone core is an ideal substrate for this transformation, allowing for the introduction of various aryl or heteroaryl groups at the 6-position.

The general mechanism involves three key steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-iodine bond of the indanone to form a Pd(II) intermediate. libretexts.orgharvard.edu

Transmetalation : The aryl group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the halide. libretexts.orgharvard.edu

Reductive Elimination : The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst. libretexts.orgharvard.edu

A highly efficient, ligand-free palladium-catalyzed Suzuki coupling process has been developed for the synthesis of 4-aryl-substituted 2-methyl-1H-indanones. researchgate.net This methodology achieved quantitative yields for many substrates with very low catalyst loading (0.005 mol%), demonstrating the reaction's high efficiency and applicability for creating structurally diverse indanone derivatives. researchgate.net Such functionalization is crucial for tuning the electronic and steric properties of the molecule, which is often necessary in the development of materials or biologically active compounds. researchgate.net

Table 2: Examples of Suzuki-Miyaura Coupling on a Halo-Indanone Substrate researchgate.net

Arylboronic AcidCatalystBaseSolventYield (%)
Phenylboronic acidPd(OAc)₂K₂CO₃PEG400/H₂O99
4-Methylphenylboronic acidPd(OAc)₂K₂CO₃PEG400/H₂O99
4-Methoxyphenylboronic acidPd(OAc)₂K₂CO₃PEG400/H₂O98
3,5-Bis(trifluoromethyl)phenylboronic acidPd(OAc)₂K₂CO₃PEG400/H₂O99

Data adapted from a study on the synthesis of 4-aryl-substituted 2-methyl-7-bromo-indanones, showcasing the high efficiency of the ligand-free Suzuki coupling. researchgate.net

Phosphonate-based compounds are utilized in a wide range of applications, from enzyme inhibitors to materials science. researchgate.net The synthesis of aryl phosphonates from aryl halides like this compound is a feasible and valuable transformation. Several established methods can be employed for this purpose.

The Michaelis-Arbuzov reaction is a classic method for forming a carbon-phosphorus bond. researchgate.net While it typically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide, its application can be extended to aryl halides through metal catalysis. Palladium-catalyzed cross-coupling reactions provide a more direct route. An aryl iodide can be coupled with dialkyl phosphites (H-phosphonates) in the presence of a palladium catalyst and a base to yield the corresponding dialkyl arylphosphonate. organic-chemistry.org

Another prominent method is the Hirao reaction , a palladium-catalyzed cross-coupling of aryl halides with dialkyl phosphites. Efficient catalyst systems, such as those using Pd(OAc)₂ with ligands like Xantphos, have been developed for the phosphorylation of aryl halides, showing excellent functional group compatibility. organic-chemistry.org

Once the dialkyl phosphonate (B1237965) ester is synthesized, it can be converted to the corresponding phosphonic acid. researchgate.net This is typically achieved through acidic hydrolysis or, more commonly, via transsilylation with trimethylsilyl (B98337) bromide (TMSBr) followed by methanolysis. researchgate.netmdpi.com This two-step de-esterification process is often clean and efficient, yielding the highly polar phosphonic acid derivative. The introduction of a phosphonate group onto the indanone core significantly alters its polarity and introduces a site for metal coordination, opening avenues for new applications. researchgate.net

Influence of Iodine and Methoxy Substituents on Reaction Pathways and Selectivity

The reactivity of the 1-indanone core is significantly modulated by the electronic and steric properties of its substituents. In this compound, the iodo and methoxy groups are expected to exert considerable influence on the molecule's reaction pathways and selectivity.

The methoxy group at the C-7 position is a strong electron-donating group through resonance, which activates the aromatic ring towards electrophilic substitution. This increased electron density can influence the reactivity of the adjacent carbonyl group and the aromatic ring itself. Conversely, the iodo group at the C-6 position is a large and polarizable atom. While halogens are typically deactivating due to their inductive effect, the iodo substituent can participate in halogen bonding and can be a leaving group in various cross-coupling reactions, providing a handle for further functionalization.

The interplay of these two substituents can lead to specific regioselectivity in reactions. For instance, in electrophilic aromatic substitution reactions, the directing effects of the activating methoxy group would be a primary consideration. The steric bulk of the iodo group could also influence the approach of reagents.

A review of annulation reactions involving 1-indanones highlights that electron-donating or -withdrawing substituents on the indanone core smoothly react in various transformations, suggesting that this compound would be a viable substrate for a range of reactions. nih.gov

Table 1: Expected Influence of Substituents on the Reactivity of this compound

SubstituentPositionElectronic EffectSteric EffectPotential Influence on Reactivity
Methoxy (-OCH₃)C-7Electron-donating (resonance)ModerateActivates the aromatic ring, influences carbonyl reactivity.
Iodine (-I)C-6Electron-withdrawing (inductive), but can be a leaving groupSignificantCan direct incoming groups, participates in cross-coupling reactions.

Mechanistic Studies of Rearrangement Reactions

While specific mechanistic studies for the rearrangement of this compound are not available, the behavior of other indanone precursors provides a basis for predicting potential thermal and base-mediated transformations.

Thermal rearrangements of indanone derivatives can lead to a variety of interesting molecular architectures. For example, thermal decomposition of certain tricarbonyliron lactone complexes derived from cyclic ketones can proceed through decarbonylation, decarboxylation, and rearrangement pathways. Although this is a specialized case, it demonstrates the potential for complex thermal reactivity in cyclic ketone systems.

More relevantly, the Nazarov cyclization, a common method for synthesizing 1-indanones from chalcones, can be thermally induced. beilstein-journals.org It is conceivable that under thermal stress, a retro-Nazarov type reaction or other rearrangements could occur, depending on the specific substitution pattern and the presence of other reactive functionalities.

Base-mediated reactions of indanones are well-documented and can lead to a range of products through various mechanisms, including ring expansion. nih.gov For 2-substituted 1-indanones, base-promoted ring expansion strategies have been developed to prepare benzocycloheptene (B12447271) systems. nih.gov A plausible mechanism involves the formation of a carbanion from the indanone, which then undergoes further reactions. nih.gov

In the case of this compound, a strong base could potentially promote an elimination reaction involving the iodo group, leading to an aryne intermediate, which could then undergo subsequent nucleophilic attack or cycloaddition. Alternatively, the base could facilitate condensation reactions at the α-position to the carbonyl group.

Complex Annulation and Ring Expansion Chemistry

The indanone scaffold is a versatile building block for the construction of more complex fused and spirocyclic systems. nih.gov

While specific photooxidative reactions for this compound leading to spirolactone formation have not been described, related transformations in other cyclic systems are known. Photoinduced molecular transformations, such as the sensitized [2 + 2] photoaddition of enol ethers of cyclic ketones with olefins, can lead to ring expansion. rsc.org This process involves the formation of cyclobutanol (B46151) intermediates which then undergo β-scission of alkoxyl radicals. rsc.org It is plausible that under photochemical conditions, this compound could undergo similar cycloadditions or other photo-redox processes, potentially leading to complex rearranged products.

Rhodium-catalyzed reactions represent a powerful tool for ring expansion of cyclic ketones. A rhodium-catalyzed direct insertion of ethylene (B1197577) into the C–C bonds of 1-indanones has been reported to form benzocycloheptenone skeletons. nih.gov This reaction is tolerant of both electron-donating and -withdrawing substituents on the indanone ring. nih.gov Given this, it is highly probable that this compound would be a suitable substrate for such a transformation, leading to a functionalized benzocycloheptenone.

The general mechanism for this type of rhodium-catalyzed ring expansion involves the coordination of the rhodium catalyst to the carbonyl group, followed by oxidative addition into the C-C bond, insertion of the two-carbon unit (e.g., from ethylene or an alkyne), and reductive elimination to afford the ring-expanded product.

Table 2: Potential Advanced Transformations of this compound

Reaction TypePotential Reagents/ConditionsExpected Product Class
Photooxidative AnnulationLight, photosensitizer, olefinSpirocyclic or fused ring systems
Rhodium-Catalyzed Ring Expansion[Rh(C₂H₄)₂Cl]₂, ligand, ethyleneSubstituted benzocycloheptenone
Base-Mediated RearrangementStrong base (e.g., NaH)Ring-expanded or rearranged products

Electrophilic and Nucleophilic Reactivity of the Substituted Indanone System

The chemical reactivity of this compound is dictated by the interplay of its key functional groups: the electron-donating methoxy group, the electron-withdrawing and bulky iodo group, the activating aromatic ring, and the enone-like character of the five-membered ring.

Electrophilic Reactivity:

The aromatic ring of the indanone system is activated towards electrophilic aromatic substitution by the electron-donating methoxy group (-OCH₃). This group directs incoming electrophiles primarily to the ortho and para positions relative to itself. masterorganicchemistry.comyoutube.com In the case of this compound, the position ortho to the methoxy group is position 6, which is already substituted with an iodine atom. The position para to the methoxy group is position 4. Therefore, electrophilic substitution is most likely to occur at the C-4 position. The iodine at C-6 may also exert some steric hindrance, further favoring substitution at C-4.

Common electrophilic aromatic substitution reactions that this compound could undergo include:

Nitration: Introduction of a nitro group (-NO₂) at the C-4 position.

Halogenation: Introduction of another halogen (e.g., -Br, -Cl) at the C-4 position.

Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group at the C-4 position.

The carbonyl group at C-1 deactivates the aromatic ring towards electrophilic attack, but the activating effect of the methoxy group is generally stronger, thus still allowing for these reactions to proceed, albeit potentially under harsher conditions than for a simple anisole (B1667542) ring.

Nucleophilic Reactivity:

The indanone system possesses several sites susceptible to nucleophilic attack:

Carbonyl Carbon (C-1): The carbonyl group is a classic electrophilic site and will react with a variety of nucleophiles, such as Grignard reagents, organolithium compounds, and reducing agents (e.g., NaBH₄), leading to the formation of the corresponding tertiary or secondary alcohol.

Aromatic Ring (SNAr): The iodine atom at C-6 makes this position susceptible to nucleophilic aromatic substitution (SNAг). diva-portal.orgnih.gov The presence of the electron-withdrawing carbonyl group para to the iodine atom can facilitate this reaction. However, the adjacent electron-donating methoxy group might partially counteract this effect. Typical nucleophiles for SNAr reactions on aryl iodides include amines, alkoxides, and thiolates. diva-portal.org

α-Carbon (C-2): The protons on the carbon atom alpha to the carbonyl group (C-2) are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles, such as alkyl halides (alkylation) or aldehydes (aldol condensation).

The following table summarizes the expected reactivity at different positions:

PositionType of ReactivityPotential ReagentsExpected Product Type
C-1 (Carbonyl)Nucleophilic AdditionGrignard reagents, NaBH₄Tertiary/Secondary Alcohol
C-2 (α-Carbon)Enolate FormationLDA, Alkyl halidesα-Alkylated Indanone
C-4 (Aromatic)Electrophilic SubstitutionHNO₃/H₂SO₄, Br₂/FeBr₃4-Substituted Indanone
C-6 (Iodo-substituted)Nucleophilic Aromatic SubstitutionAmines, Alkoxides6-Amino/Alkoxy Indanone

Chemo- and Regioselective Functional Group Interconversions

The presence of multiple functional groups in this compound allows for a variety of chemo- and regioselective transformations. nih.govurfu.ru The challenge in synthesizing derivatives of this molecule lies in selectively targeting one functional group without affecting the others.

Chemoselectivity:

Reduction of the Carbonyl Group: The ketone can be selectively reduced in the presence of the aryl iodide. For instance, sodium borohydride (B1222165) (NaBH₄) would likely reduce the ketone to an alcohol without affecting the C-I bond. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) might also be chemoselective under controlled conditions.

Modification of the Carbonyl Group: The ketone can be converted to other functional groups, such as an oxime (with hydroxylamine) or a hydrazone (with hydrazine), while leaving the rest of the molecule intact.

Cross-Coupling Reactions at the C-I Bond: The iodo group is an excellent handle for transition-metal-catalyzed cross-coupling reactions. Reactions like Suzuki (with boronic acids), Sonogashira (with terminal alkynes), Heck (with alkenes), and Buchwald-Hartwig (with amines or alcohols) could be performed selectively at the C-6 position. These reactions are typically performed under conditions that would not affect the ketone or the methoxy group.

Regioselectivity:

Electrophilic Aromatic Substitution: As discussed previously, the directing effect of the methoxy group would regioselectively introduce electrophiles at the C-4 position. masterorganicchemistry.comyoutube.com

Enolate Alkylation: The formation of an enolate at the C-2 position allows for regioselective functionalization at this site.

The following table provides examples of potential selective transformations:

Target SiteTransformationReagent/CatalystProduct Functional Group
C=OReductionNaBH₄Alcohol
C-ISuzuki CouplingArylboronic acid, Pd catalystBiaryl
C-ISonogashira CouplingTerminal alkyne, Pd/Cu catalystArylalkyne
C-IBuchwald-Hartwig AminationAmine, Pd catalystArylamine
C-4NitrationHNO₃, H₂SO₄Nitro

These predicted reactivities and transformations highlight the potential of this compound as a versatile building block in organic synthesis, allowing for the introduction of a wide range of substituents at specific positions. Experimental validation would be necessary to confirm these theoretical considerations.

Mechanistic and Theoretical Investigations in 6 Iodo 7 Methoxy 2,3 Dihydroinden 1 One Chemistry

Unraveling Reaction Mechanisms of Key Synthetic Routes

The construction of the 6-Iodo-7-methoxy-2,3-dihydroinden-1-one framework is typically achieved through cyclization reactions. The mechanisms of these transformations are critical to controlling yield and regioselectivity.

Intramolecular Friedel-Crafts acylation is a primary method for synthesizing 2,3-dihydroinden-1-one systems. masterorganicchemistry.comrsc.org The pathway to this compound likely begins with a precursor such as 3-(2-iodo-3-methoxyphenyl)propanoic acid or its corresponding acyl chloride. The reaction is an electrophilic aromatic substitution, catalyzed by a strong Lewis acid like aluminum trichloride (B1173362) (AlCl₃) or a Brønsted acid like polyphosphoric acid (PPA). masterorganicchemistry.comwikipedia.org

The mechanism proceeds through the following key steps:

Generation of the Electrophile: The Lewis acid catalyst coordinates to the carbonyl oxygen of the acyl chloride (or the carboxylic acid), leading to the formation of a highly reactive acylium ion. This species is a potent electrophile. wikipedia.org

Intramolecular Electrophilic Attack: The aromatic ring of the precursor acts as the nucleophile. It attacks the electrophilic acylium ion in an intramolecular fashion. The position of this attack is dictated by the directing effects of the existing iodo and methoxy (B1213986) substituents.

Aromatization: The resulting intermediate, a resonance-stabilized carbocation known as a sigma complex or arenium ion, loses a proton to regenerate the aromatic system. This final step yields the cyclized product, this compound. wikipedia.org

The reaction is generally irreversible as the product ketone can form a stable complex with the Lewis acid catalyst, often requiring stoichiometric amounts of the catalyst. wikipedia.org

While less common for synthesis, understanding the photooxidative behavior of this compound is relevant to its stability and potential degradation pathways. Ketones like indenones can undergo a Norrish-type I photoreaction upon UV irradiation. nih.gov This process involves the homolytic cleavage of the α-carbon-carbon bond next to the carbonyl group, generating two radical species: a benzoyl radical and an alkyl radical.

In the presence of molecular oxygen, these carbon-centered radicals are rapidly trapped to form peroxyl radicals. nih.gov These peroxyl radicals are potent oxidizing agents that can initiate further oxidative reactions, such as abstracting hydrogen atoms from other molecules or oxidizing biological substrates like DNA. nih.gov Additionally, the carbon-iodine bond is susceptible to photolysis, which could provide another pathway for radical generation. The study of related acetophenone (B1666503) derivatives shows that the nature of the substituents significantly influences the rate of photolysis and the subsequent oxidative damage. nih.gov

Modern synthetic methods increasingly rely on transition-metal catalysis to construct complex ring systems like indenones, often through C-H activation and annulation cascades. bohrium.com

Rhodium (Rh)-Catalyzed Cycles: Rhodium catalysts are particularly effective in synthesizing indenones from precursors like benzimidates or arylnitrones with alkynes. researchgate.netacs.org A plausible catalytic cycle for a Rh(III)-catalyzed synthesis involves:

C-H Activation: The catalyst, often a [Cp*Rh(III)] complex, coordinates to a directing group on the aromatic substrate and facilitates the cleavage of an ortho C-H bond, forming a five-membered rhodacycle intermediate. researchgate.net

Alkyne Insertion: The coordinated alkyne then inserts into the Rh-carbon bond.

Reductive Elimination: The cycle concludes with reductive elimination, which forms the new carbon-carbon bond to complete the indenone ring and regenerates the active Rh(III) catalyst. researchgate.netorganic-chemistry.org

Copper (Cu)-Catalyzed Cycles: Copper's diverse chemistry allows it to catalyze reactions through both one- and two-electron mechanisms. beilstein-journals.org In reactions relevant to indenone chemistry, copper can be involved in radical processes. For instance, a Cu(I)/Cu(II) cycle could initiate a reaction via single-electron transfer (SET) to generate radical intermediates, which then undergo cyclization and further transformations. rsc.org Copper catalysis is prominent in C-H halogenation and amidation, showcasing its ability to functionalize aromatic rings under various conditions. beilstein-journals.org

Silver(I) (Ag)-Catalyzed Cycles: Silver(I) salts are versatile catalysts that can act as soft Lewis acids or participate in redox cycles. nih.gov In the context of cyclization, Ag(I) can activate π-systems like alkynes, making them more susceptible to nucleophilic attack. nih.gov Alternatively, silver can mediate radical pathways. For example, a Grignard reagent can reduce Ag(I) to Ag(0), which then facilitates a single-electron transfer to an alkyl halide, generating an alkyl radical. organic-chemistry.org A proposed mechanism for a silver-catalyzed reaction could involve the activation of a precursor by Ag(I), followed by intramolecular attack and subsequent catalyst regeneration. nih.govresearchgate.net

Understanding the Directing and Activating Effects of Iodo and Methoxy Groups

The regioselectivity of the key Friedel-Crafts cyclization step is controlled by the electronic properties of the iodo and methoxy groups on the precursor's aromatic ring. wikipedia.org These groups exert both inductive and resonance effects, which either donate or withdraw electron density from the ring, thereby activating or deactivating it towards electrophilic attack and directing the substitution to specific positions. organicchemistrytutor.com

Methoxy Group (-OCH₃): The oxygen atom is more electronegative than carbon, so it exerts an electron-withdrawing inductive effect (-I). However, its lone pairs of electrons can be delocalized into the aromatic π-system, a powerful electron-donating resonance effect (+M). libretexts.org The +M effect strongly outweighs the -I effect, making the methoxy group a strong activating group and an ortho, para-director . organicchemistrytutor.comyoutube.com It increases the electron density at the positions ortho and para to itself, making them more nucleophilic.

In the intramolecular Friedel-Crafts cyclization to form this compound, the precursor is 3-(2-iodo-3-methoxyphenyl)propanoic acid. The cyclization must occur at the position between the two substituents. The powerful activating and ortho-directing effect of the methoxy group strongly favors substitution at this position. The ortho-directing nature of the iodo group reinforces this outcome. The combined influence ensures high regioselectivity for the desired product.

SubstituentInductive EffectResonance EffectOverall EffectDirecting Influence
Methoxy (-OCH₃)-I (Withdrawing)+M (Donating)Activating (+M > -I)Ortho, Para
Iodo (-I)-I (Withdrawing)+M (Donating, weak)Deactivating (-I > +M)Ortho, Para

Transition State Characterization and Reaction Energetics via Computational Approaches

Computational chemistry, particularly Density Functional Theory (DFT), provides profound insights into reaction mechanisms that are often inaccessible through experimental means alone. acs.org By modeling the potential energy surface of a reaction, researchers can characterize the structures of intermediates and transition states, and calculate the associated reaction energetics. researchgate.netstackexchange.com

For the Friedel-Crafts cyclization leading to the indenone, DFT calculations can be used to:

Model the geometry of the acylium ion electrophile and the starting substituted phenylpropanoic acid.

Locate the transition state for the intramolecular electrophilic attack on the aromatic ring. Analysis of the transition state geometry can confirm the C-C bond formation and identify key intermolecular interactions, such as those with the catalyst. researchgate.net

Calculate the activation energy (the energy barrier from reactant to transition state). A lower energy barrier indicates a faster reaction. acs.org Computational studies on related reactions have shown that protonation or catalyst coordination significantly lowers the activation barrier. acs.org

Similarly, for metal-catalyzed reactions, DFT is instrumental in mapping out the entire catalytic cycle. researchgate.netyoutube.com Calculations can determine the relative energies of intermediates like the rhodacycle, the transition state energies for steps like alkyne insertion and reductive elimination, and confirm the most plausible mechanistic pathway among several alternatives. nih.govresearchgate.net This allows for a detailed understanding of how ligands and substrates influence the efficiency and selectivity of the catalyst.

Computational MethodParameter CalculatedMechanistic Insight Provided
Geometry OptimizationEquilibrium structures of reactants, intermediates, productsProvides bond lengths and angles of stable species in the reaction pathway.
Transition State SearchStructure and energy of the transition state (TS)Identifies the highest energy point along the reaction coordinate; its structure reveals the nature of the bond-making/breaking process.
Frequency CalculationVibrational frequencies, Zero-Point Energy (ZPE), Gibbs Free EnergyConfirms a structure is a minimum (no imaginary frequencies) or a true TS (one imaginary frequency); allows calculation of thermodynamic properties (ΔH, ΔG). stackexchange.com
Reaction Pathway MappingPotential Energy Surface (PES)Visualizes the complete energy landscape of the reaction, connecting reactants to products via transition states. researchgate.net

Synthetic Utility and Applications of 6 Iodo 7 Methoxy 2,3 Dihydroinden 1 One As a Versatile Building Block

Precursor in the Synthesis of Complex Molecular Architectures

The unique structural features of 6-iodo-7-methoxy-2,3-dihydroinden-1-one make it an ideal starting material for the synthesis of elaborate molecular frameworks, including fused and spiro-cyclic systems, as well as diverse heterocyclic compounds and analogues of natural products.

Construction of Fused and Spiro-Cyclic Systems

The indanone scaffold is a well-established platform for the construction of both fused and spiro-cyclic systems, which are prevalent motifs in numerous natural products and bioactive molecules. anahuac.mxbeilstein-journals.org The reactivity of the ketone and the adjacent methylene (B1212753) group in this compound can be exploited in various annulation strategies to build additional rings.

Methodologies for constructing such systems often involve intramolecular cyclization reactions. nih.govorganic-chemistry.org For instance, the ketone can undergo condensation reactions, while the aromatic ring can participate in electrophilic substitution or transition-metal-catalyzed C-H activation processes to form fused polycyclic systems. chemrxiv.org Furthermore, the iodine atom on the aromatic ring provides a key site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of side chains that can subsequently undergo intramolecular cyclization to form fused rings.

Spiro-cyclic systems are accessible through reactions that involve the formation of a new ring at a single atom common to both rings. Hypervalent iodine reagents have been employed for the synthesis of spirocyclic scaffolds through dearomatization processes. beilstein-journals.org The inherent iodine atom in the subject compound could potentially participate in or direct such transformations.

Below is a table of representative fused and spiro-cyclic systems that could be synthesized from this compound.

Target SystemSynthetic StrategyPotential Application
Fused Polycycles Intramolecular Friedel-Crafts acylation, Palladium-catalyzed annulationOrganic electronics, medicinal chemistry
Spiro-indanones Dearomative spirocyclization, Rearrangement reactionsNatural product synthesis, drug discovery
Benz[f]indenones Diels-Alder reactions, Friedel-Crafts alkylationSynthesis of bioactive compounds

Synthesis of Diversely Substituted Heterocyclic Compounds (e.g., Indolylbenzo[b]carbazoles)

The synthesis of complex heterocyclic systems, such as indolylbenzo[b]carbazoles, can be envisioned starting from this compound. These carbazole (B46965) derivatives are of significant interest due to their potential applications in materials science and medicinal chemistry. researchgate.netacs.org

A plausible synthetic route could involve an initial reaction of the indanone with an appropriate indole (B1671886) derivative. For instance, an iodine-catalyzed cascade reaction of an ortho-formylarylketone with indoles has been reported for the synthesis of indolylbenzo[b]carbazoles. researchgate.netacs.orgresearchgate.net While this compound is not an ortho-formylarylketone, its functional groups could be modified to facilitate such a reaction. Alternatively, the indanone could be converted to a suitable precursor that can undergo a palladium-catalyzed cascade annulation with indoles.

The following table outlines a proposed synthetic approach and the potential for diversification.

Reaction StepReagents and ConditionsPurposePotential for Diversification
Functional Group Interconversion e.g., Vilsmeier-Haack reactionIntroduction of a formyl group ortho to the ketoneVariation of the formylating agent
Condensation with Indole Indole, acid or iodine catalystFormation of an intermediate adductUse of substituted indoles
Cyclization and Aromatization Heat or acid catalystConstruction of the carbazole coreControl of reaction conditions to influence regioselectivity
Further Functionalization Suzuki or Sonogashira coupling at the iodine positionIntroduction of diverse substituentsWide range of boronic acids or terminal alkynes

Role in the Total Synthesis of Natural Product Analogues (e.g., Kinamycin Antibiotics)

Indanone derivatives are crucial intermediates in the total synthesis of several natural products. Notably, indanone dianions have been utilized to construct the tetracyclic core of kinamycin antibiotics, a family of compounds known for their potent antibacterial and anticancer activities. acs.orgnih.gov The reaction of an indanone dianion with a phthalate (B1215562) diester leads to the formation of a benzo[b]fluorenone, which is a key intermediate in the synthesis of prekinamycin and other kinamycin analogues. acs.org

The use of this compound in this synthetic strategy would provide a direct route to kinamycin analogues bearing iodo and methoxy (B1213986) substituents on the aromatic ring. These substituents could modulate the biological activity of the resulting compounds. researchgate.netnih.gov The iodine atom, in particular, offers a site for further chemical modification, allowing for the creation of a library of kinamycin analogues for structure-activity relationship studies.

The table below summarizes the key features of this synthetic application.

FeatureDescriptionSignificance
Precursor This compoundProvides access to substituted kinamycin analogues
Key Reaction Annulation of the indanone dianion with a phthalate diesterEfficient construction of the benzo[b]fluorenone core
Target Analogues Iodo- and methoxy-substituted kinamycinsPotential for enhanced or modified biological activity
Further Modification Cross-coupling reactions at the iodine positionEnables synthesis of a diverse library of analogues

Intermediate in the Creation of Advanced Functional Materials

The electronic and structural properties of indanone derivatives make them promising candidates for the development of advanced functional materials. The specific substitution pattern of this compound can be leveraged to tune the properties of these materials for applications in electronics and optoelectronics.

Preparation of Indanone-Derived Thin Films

Thin films of organic materials are essential components in a variety of electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Indanone derivatives, particularly those that can be functionalized to form extended π-conjugated systems, are attractive for these applications. researchgate.net

For instance, copper(II) molecular materials derived from 2-benzylidene-1-indanones have been successfully deposited as thin films by thermal evaporation. anahuac.mxrciueducation.org A similar approach could be applied to derivatives of this compound. The indanone could be condensed with various aromatic aldehydes to form 2-benzylidene derivatives, which could then be used to prepare thin films. The methoxy and iodo substituents would be expected to influence the molecular packing and electronic properties of the resulting films.

PropertyInfluence of SubstituentsPotential Application
Molecular Packing The bulky iodine atom and the methoxy group can affect intermolecular interactions.Control of film morphology and charge transport
Electronic Properties The electron-donating methoxy group can alter the energy levels of the material.Tuning of the optical and electrical properties of the thin film
Solubility and Processability Substituents can be modified to improve solubility for solution-based processing.Fabrication of large-area electronic devices

Exploration of Material Properties in Indanone Derivatives (e.g., semiconductor behavior)

Indanone derivatives have been investigated for their semiconductor properties. anahuac.mxresearchgate.netrciueducation.org The formation of metal complexes with indanone-based ligands can lead to materials with interesting electrical and optical characteristics. Copper(II) complexes of 2-benzylidene-1-indanones have been shown to exhibit p-type semiconductor behavior. anahuac.mxrciueducation.org

The electronic nature of the substituents on the indanone ring plays a crucial role in determining the semiconductor properties of the resulting materials. The electron-donating methoxy group in this compound would be expected to raise the energy of the highest occupied molecular orbital (HOMO), which could facilitate hole injection and transport in a semiconductor device. The heavy iodine atom could also influence the electronic structure and potentially enhance intersystem crossing, which might be relevant for applications in phosphorescent OLEDs.

The following table highlights the potential impact of the specific substituents on the semiconductor properties of derivatives of this compound.

PropertyEffect of Methoxy GroupEffect of Iodo Group
Band Gap May decrease the band gap by raising the HOMO levelMay influence the band gap through spin-orbit coupling effects
Charge Carrier Mobility Could enhance hole mobility due to improved electronic couplingMay affect mobility through changes in molecular packing
Photophysical Properties Can shift absorption and emission spectraMay promote phosphorescence

Enabling Platform for Structure-Activity Relationship (SAR) Studies in Related Scaffolds

The strategic design of bioactive molecules hinges on the ability to systematically modify a core chemical structure to understand how these changes affect biological activity—a process known as Structure-Activity Relationship (SAR) studies. A key element in this process is the use of versatile chemical building blocks that provide a stable scaffold for modification and a reactive handle for introducing chemical diversity. This compound is a prime example of such a building block, where the methoxy-indanone core serves as a known pharmacophore for certain biological targets, and the iodo substituent acts as a versatile anchor for a wide array of chemical transformations.

The true utility of this compound in SAR studies lies not in its intrinsic biological activity, but in its capacity to serve as a precursor for a library of analogues. The iodo group, being the most reactive of the halogens in this context, is particularly well-suited for palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern medicinal chemistry, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds under mild conditions with high functional group tolerance. nih.gov

For instance, the iodine atom on the indanone ring can be readily displaced in Suzuki-Miyaura coupling reactions to introduce a variety of aryl and heteroaryl groups. thalesnano.com This is particularly significant as the introduction of different aromatic systems can profoundly influence the compound's interaction with biological targets, affecting potency, selectivity, and pharmacokinetic properties. Similarly, Sonogashira coupling reactions can be employed to install alkyne moieties, which can serve as isosteres for other functional groups or as precursors for further transformations. wikipedia.org The reliability and broad scope of these cross-coupling reactions make this compound an ideal starting material for generating the chemical diversity required for comprehensive SAR studies. nih.gov

The indanone scaffold itself is a well-established "privileged structure" in medicinal chemistry, appearing in a range of biologically active compounds. This framework provides a rigid and defined three-dimensional orientation for the substituents, which is crucial for understanding their interaction with target proteins. By systematically varying the substituents at the 6-position of the 7-methoxy-indanone core, researchers can probe the specific structural requirements for optimal biological activity.

The following interactive table illustrates the potential for generating a diverse library of compounds from this compound for SAR studies, highlighting the versatility of the iodo group in various cross-coupling reactions.

Reaction Type Coupling Partner Resulting Substituent at Position 6 Potential Impact on SAR
Suzuki-Miyaura CouplingArylboronic acidAryl groupProbing hydrophobic and aromatic interactions
Sonogashira CouplingTerminal alkyneAlkynyl groupIntroducing linear rigidity, potential for further functionalization
Heck CouplingAlkeneAlkenyl groupModifying steric bulk and electronic properties
Buchwald-Hartwig AminationAmineAmino groupIntroducing hydrogen bond donors/acceptors
Stille CouplingOrganostannaneVarious organic groupsBroad scope for introducing diverse functionalities
Ullmann CondensationAlcohol/PhenolEther linkageExploring different linker strategies and steric effects

By leveraging the reactivity of the iodo group, medicinal chemists can efficiently generate a multitude of analogues from a single, advanced intermediate. This parallel synthesis approach significantly accelerates the drug discovery process by enabling a rapid exploration of the chemical space around the 7-methoxy-indanone scaffold, ultimately leading to the identification of compounds with improved therapeutic profiles.

Advanced Spectroscopic and Structural Characterization in Indanone Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

The ¹H NMR spectrum of 6-Iodo-7-methoxy-2,3-dihydroinden-1-one is expected to exhibit distinct signals corresponding to the aromatic, aliphatic, and methoxy (B1213986) protons. The substitution pattern on the aromatic ring significantly influences the chemical shifts and coupling constants of the aromatic protons.

Based on analogs, the two aromatic protons are expected to appear as doublets in the downfield region of the spectrum. The aliphatic protons of the five-membered ring will likely present as two triplets, corresponding to the two methylene (B1212753) groups. The methoxy group protons will appear as a sharp singlet in the upfield region.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-2~ 3.10Triplet~ 6.0
H-3~ 2.70Triplet~ 6.0
H-4~ 7.60Doublet~ 8.0
H-5~ 7.20Doublet~ 8.0
-OCH₃~ 3.90SingletN/A

Note: The predicted values are based on the analysis of related indanone structures and the known effects of iodo and methoxy substituents.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbon of the ketone is expected to be the most downfield signal. The aromatic carbons will appear in the intermediate region, with their chemical shifts influenced by the iodo and methoxy substituents. The aliphatic carbons and the methoxy carbon will be found in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (C=O)~ 205.0
C-2~ 36.0
C-3~ 26.0
C-3a~ 145.0
C-4~ 128.0
C-5~ 125.0
C-6~ 90.0
C-7~ 160.0
C-7a~ 135.0
-OCH₃~ 56.0

Note: These predictions are derived from data available for substituted indanones, such as 6-methoxy-1-indanone (B23923) and 5,6-dimethoxy-1-indanone. nih.govchemicalbook.comchemicalbook.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (molecular formula C₁₀H₉IO₂), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

The fragmentation pattern in the mass spectrum would likely involve the loss of characteristic fragments such as CO, CH₃, and I.

Table 3: Predicted Mass Spectrometry Data for this compound

IonCalculated m/zDescription
[C₁₀H₉IO₂]⁺287.96Molecular Ion
[M - CO]⁺259.97Loss of carbon monoxide
[M - CH₃]⁺272.95Loss of a methyl radical
[M - I]⁺160.05Loss of an iodine radical

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group (C=O) of the ketone, the C-O stretching of the methoxy group, the aromatic C-H stretching, and the C-I stretching.

Table 4: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Frequency (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Aliphatic C-H Stretch2950 - 2850
Carbonyl (C=O) Stretch~ 1700
Aromatic C=C Stretch1600 - 1450
C-O Stretch (ether)1250 - 1000
C-I Stretch~ 500

Note: The predicted frequencies are based on typical IR absorption ranges and data from related methoxy-substituted indanones. nist.govchemicalbook.com

X-ray Diffraction (XRD) for Solid-State Structure and Stereochemical Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While no specific crystal structure data for this compound has been reported, analysis of related indanone structures reveals common structural features. mdpi.comresearchgate.net

Indanone derivatives typically crystallize in well-defined crystal lattices, with the planar indanone core influencing the packing arrangement. whiterose.ac.uknih.gov The presence of the bulky iodine atom and the methoxy group in this compound would be expected to play a significant role in the crystal packing through intermolecular interactions. The determination of the crystal structure would provide precise bond lengths, bond angles, and information about the planarity of the bicyclic system, as well as any intermolecular interactions such as hydrogen bonding or halogen bonding.

Computational Chemistry and Theoretical Modelling of 6 Iodo 7 Methoxy 2,3 Dihydroinden 1 One

Quantum Chemical Calculations (Density Functional Theory, DFT)

Density Functional Theory (DFT) serves as a powerful tool for examining the electronic properties of 6-Iodo-7-methoxy-2,3-dihydroinden-1-one. These calculations can elucidate the distribution of electrons within the molecule and predict its behavior in chemical reactions.

Prediction of Electronic Structures and Excited States

DFT calculations are instrumental in predicting the electronic structure of this compound. These computations can determine the energies and shapes of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule can be more easily excited and is generally more reactive. For similar arylidene indanone frameworks, the HOMO-LUMO gap has been shown to be a key factor in understanding charge transfer within the molecule. researchgate.net

Furthermore, time-dependent DFT (TD-DFT) calculations can be employed to investigate the excited states of the molecule. This is crucial for understanding its photophysical properties, such as its behavior upon absorbing light. These calculations can predict the energies of electronic transitions, which correspond to the absorption of photons and the promotion of electrons to higher energy orbitals.

Computational Spectroscopy (e.g., UV/Vis absorption spectra, excitation energies)

Theoretical UV/Vis absorption spectra for this compound can be simulated using TD-DFT methods. These computational spectra can predict the wavelengths at which the molecule absorbs light most strongly (λmax). For instance, in a study of a related spiro[indeno[5,4-b]furan-7,2'-oxiran]-8(6H)-one derivative, the theoretical absorption band was calculated at 362.22 nm with an excitation energy of 3.4229 eV. researchgate.net This information is valuable for interpreting experimental spectroscopic data and for understanding the electronic transitions responsible for the observed absorption bands.

Below is an illustrative table showing the kind of data that can be generated from TD-DFT calculations for predicting UV/Vis absorption spectra.

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)
S0 → S13.423620.006
S0 → S23.873200.012
S0 → S34.133000.009

Note: The data in this table is hypothetical and serves as an example of the output from computational spectroscopy studies on similar compounds.

Analysis of Molecular Electrostatic Potentials and Sigma-Holes

The molecular electrostatic potential (MEP) is a valuable property for understanding the reactive behavior of this compound. The MEP maps the electrostatic potential onto the electron density surface of the molecule, revealing regions that are electron-rich (negative potential) and electron-poor (positive potential). These regions are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively.

A significant feature in halogenated compounds like this compound is the presence of a "sigma-hole" (σ-hole). nih.govnih.gov A σ-hole is a region of positive electrostatic potential located on the halogen atom (in this case, iodine) along the axis of the covalent bond. researchgate.netresearchgate.net This positive region arises from the anisotropic distribution of electron density around the halogen. The presence of a σ-hole allows the iodine atom to act as a Lewis acid and participate in halogen bonding, a type of non-covalent interaction with electron-rich atoms. nih.gov The strength of the σ-hole can be influenced by electron-withdrawing or donating groups on the molecule. nih.gov Visualization of the MEP isosurfaces can reveal the location and magnitude of the σ-hole. nih.gov

Validation of Computational Models: Basis Sets and Functionals

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For molecules containing heavy atoms like iodine, it is crucial to select appropriate basis sets that can accurately describe the electronic structure of the halogen. Basis sets such as those from the Pople series (e.g., 6-31G(d,p)) or Dunning's correlation-consistent basis sets (e.g., cc-pVDZ) are commonly used. For heavy elements, effective core potentials (ECPs) are often employed to reduce computational cost while maintaining accuracy.

The choice of the DFT functional is also critical. Hybrid functionals, such as B3LYP, which combine a portion of exact Hartree-Fock exchange with a density functional, are widely used for organic molecules. The validation of the chosen computational model involves comparing the calculated properties, such as geometries and spectral data, with available experimental data or with results from higher-level ab initio calculations. Careful parametrization of energy functionals is essential for reliable predictions. researchgate.net

Topological Analysis of Electron Density

The Quantum Theory of Atoms In Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density distribution in a molecule. wiley-vch.de This approach allows for the partitioning of the molecular space into atomic basins and the characterization of chemical bonds and intermolecular interactions.

Application of Quantum Theory of Atoms In Molecules (QTAIM)

QTAIM analysis of this compound can provide a detailed description of the bonding within the molecule. acs.org By locating and analyzing the bond critical points (BCPs) in the electron density, the nature of the chemical bonds can be characterized. nih.gov The properties at the BCP, such as the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total electron energy density (H(r)), can distinguish between shared-shell (covalent) and closed-shell (ionic or van der Waals) interactions. acs.orgnih.gov

This method is particularly useful for studying non-covalent interactions, such as halogen bonds involving the iodine atom. figshare.comacs.org The presence of a bond path between the iodine atom and a Lewis basic site on another molecule, along with the characteristics of the corresponding BCP, can confirm and quantify the strength of the halogen bond.

An illustrative table of QTAIM parameters for a hypothetical halogen bond involving the iodine atom of the title compound is presented below.

Interactionρ(r) (a.u.)∇²ρ(r) (a.u.)H(r) (a.u.)
I···O0.0150.045-0.001
I···N0.0200.060-0.002

Note: The data in this table is hypothetical and serves to illustrate the typical values obtained from QTAIM analysis of halogen bonds.

Characterization of Bond Critical Points and Laplacian Distributions

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework used to analyze the electron density distribution, ρ(r), of a molecular system. This analysis identifies and characterizes chemical bonds and intermolecular interactions through the topology of ρ(r). A key element of this analysis is the bond critical point (BCP), a point of minimum electron density between two interacting atoms where the gradient of the electron density is zero. researchgate.net

The properties at the BCP, such as the value of the electron density itself (ρBCP) and the Laplacian of the electron density (∇²ρBCP), provide quantitative information about the nature of the interaction. researchgate.net

Shared Interactions (Covalent Bonds): Characterized by high ρBCP values and a negative Laplacian (∇²ρBCP < 0), indicating a concentration of electron density between the nuclei.

Closed-Shell Interactions (Ionic bonds, van der Waals forces, Halogen bonds): Typically exhibit low ρBCP values and a positive Laplacian (∇²ρBCP > 0), signifying a depletion of electron density in the internuclear region. researchgate.net

For this compound, QTAIM analysis would be employed to characterize the covalent bonds within the indanone framework as well as the specific nature of the C-I and C-O bonds. Furthermore, the Laplacian distribution, which maps regions of electron concentration and depletion, can reveal the electrophilic and nucleophilic sites on the molecule. researchgate.net Specifically, the region of positive electrostatic potential on the iodine atom (the σ-hole) and the regions of negative potential on the methoxy (B1213986) and carbonyl oxygens would be visualized, providing a basis for understanding intermolecular interactions. nih.gov

Quantification of Intermolecular Interactions (e.g., Halogen Bonding, I···N interactions)

The substituents on the this compound framework create specific sites for noncovalent interactions that govern its crystal packing and binding behavior. The iodine atom at the 6-position is a potent halogen bond donor, while the methoxy and carbonyl oxygen atoms are potential halogen bond acceptors. rsc.org

Halogen Bonding: This interaction occurs between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as the lone pair of an oxygen or nitrogen atom. nih.gov In the case of the target molecule, the iodine atom can form halogen bonds (I···O or I···N) with acceptor groups on neighboring molecules. Computational studies, often using methods like Møller–Plesset second-order perturbation theory (MP2) or Density Functional Theory (DFT), can quantify the strength of these interactions. nih.gov The interaction energy for halogen bonds can be significant, often competing with or even exceeding traditional hydrogen bonds in strength. nih.gov Studies on related halogenated compounds demonstrate that these interactions are highly directional and play a key role in directing crystal packing. nih.govresearchgate.net The ortho-methoxy group, as seen in o-vanillin derivatives, is a good halogen bond acceptor, suggesting that both intramolecular and intermolecular I···O interactions involving the methoxy group could be significant in this compound. rsc.org

Other Interactions: Besides halogen bonding, the molecule can participate in other intermolecular forces:

Hydrogen Bonding: Weak C-H···O hydrogen bonds involving the carbonyl oxygen are expected.

π-π Stacking: The aromatic ring of the indanone core can engage in π-π stacking interactions with adjacent molecules.

QTAIM and Natural Bond Orbital (NBO) analyses are used to further characterize and quantify these weak interactions, providing insights into orbital-level contributions, such as charge transfer from the acceptor's lone pair to the σ* anti-bonding orbital of the C-I bond. nih.gov

Thermochemical and Energetic Property Calculations

Thermochemical data are fundamental to understanding the stability and reactivity of a compound. For this compound, these properties are typically determined through a combination of experimental techniques and high-level computational methods, such as G3(MP2)//B3LYP. mdpi.com

Standard Molar Enthalpies of Formation (Condensed and Gaseous Phases)

The standard molar enthalpy of formation (ΔfH°m) is the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. It is a key measure of a molecule's thermodynamic stability. For substituted indanones, these values can be derived experimentally from combustion calorimetry and computationally. The enthalpy of formation in the gaseous phase (ΔfH°m(g)) is particularly important for assessing the energetic effects of substitution.

While data for the specific title compound is not available, studies on related methoxy-indanones provide a reference for the expected values.

Table 1: Representative Gas-Phase Enthalpies of Formation for Substituted Indanones Data for analogous, not identical, compounds.

CompoundExperimental Δfm(g) (kJ·mol⁻¹)Computed Δfm(g) (kJ·mol⁻¹)
4-Methoxy-1-indanone-226.5 ± 2.6-223.9
5-Methoxy-1-indanone-233.1 ± 2.8-233.9
6-Methoxy-1-indanone (B23923)-234.6 ± 2.8-233.6

Source: Based on data for related compounds. mdpi.com

Enthalpies of Vaporization and Sublimation

The enthalpy of vaporization (ΔglH°m) is the energy required to transform a liquid into a gas, while the enthalpy of sublimation (ΔgcrH°m) is the energy needed to convert a solid directly into a gas. wikipedia.orglibretexts.org These values reflect the strength of intermolecular forces in the condensed phase. They are related to the enthalpy of fusion (ΔcrlH°m) by the equation: ΔgcrH°m = ΔcrlH°m + ΔglH°m. testbook.com

For crystalline solids like this compound, the enthalpy of sublimation is of primary interest and can be measured using techniques like high-temperature Calvet microcalorimetry. mdpi.com This value is crucial for converting experimental condensed-phase enthalpies of formation to the gas phase, allowing for direct comparison with computational results. umsl.edu The strong potential for halogen bonding in the title compound would be expected to result in a relatively high enthalpy of sublimation compared to non-halogenated analogues.

Energetic Effects of Substituent Position on Indanone Frameworks

The position of substituents on the indanone ring significantly influences the molecule's thermodynamic stability. mdpi.com By comparing the gas-phase enthalpies of formation of different isomers, the energetic effect of placing a substituent at a particular position can be quantified.

Studies on methyl- and methoxy-substituted indanones have shown that the energetic contributions of these groups are nearly independent of the surrounding chemical environment, meaning their stabilizing or destabilizing effects are largely additive. mdpi.com For methoxy-indanones, positioning the electron-donating methoxy group at the 5- or 6-position generally leads to greater thermodynamic stability compared to the 4-position. This is attributed to more favorable resonance interactions with the carbonyl group. In this compound, the steric and electronic interplay between the adjacent iodo and methoxy groups would introduce unique energetic effects that could be precisely quantified through high-level computations.

Molecular Modeling and Docking Studies (focus on methodological development and interaction prediction)

Molecular modeling and docking are computational techniques used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target receptor, typically a protein. mdpi.com These methods are central to drug discovery and materials science for understanding interaction mechanisms at a molecular level.

For this compound, docking studies would involve preparing a 3D structure of the molecule and placing it into the active site of a target protein. A scoring function is then used to estimate the binding energy and rank different binding poses. mdpi.com Given the compound's structure, potential biological targets could include enzymes or receptors where halogen bonding is a known factor in ligand recognition.

The methodology involves several key steps:

Receptor and Ligand Preparation: Obtaining the 3D crystal structure of the target protein from a database (e.g., PDB) and preparing the 3D structure of the ligand with correct stereochemistry and protonation states. mdpi.com

Docking Simulation: Using software like MOE or AutoDock to explore possible binding conformations of the ligand within the receptor's active site.

Scoring and Analysis: Evaluating the generated poses based on scoring functions that approximate the binding free energy. The best poses are analyzed to identify key intermolecular interactions, such as halogen bonds, hydrogen bonds, and hydrophobic contacts. researchgate.net

Molecular Dynamics (MD) Simulation: For the most promising docked complexes, MD simulations can be performed to assess the stability of the ligand-protein complex over time and to gain a more dynamic understanding of the binding interactions. nih.gov

These studies would be crucial for predicting the binding mode of this compound and for guiding the design of new derivatives with improved affinity and selectivity.

Future Research Directions and Emerging Opportunities in 6 Iodo 7 Methoxy 2,3 Dihydroinden 1 One Chemistry

Development of Highly Convergent and Atom-Economical Synthetic Pathways

The synthesis of substituted 1-indanones often relies on classical methods such as intramolecular Friedel-Crafts acylation of 3-arylpropionic acids. beilstein-journals.orgnih.gov While effective, these routes can sometimes lack convergency and may not be optimally atom-economical, often requiring stoichiometric activating agents or harsh conditions. Future research should prioritize the development of more sophisticated and sustainable synthetic strategies.

Atom-economical approaches focus on maximizing the incorporation of atoms from reactants into the final product. Transition-metal-catalyzed reactions, such as rhodium- or palladium-catalyzed carbonylative cyclizations of unsaturated aryl iodides, represent a promising avenue. organic-chemistry.org These methods form the core structure while minimizing the generation of stoichiometric byproducts.

Table 1: Comparison of Synthetic Strategies for Substituted Indanones
StrategyDescriptionAdvantages for Future DevelopmentKey Research Focus
Classical Friedel-Crafts AcylationIntramolecular cyclization of a 3-arylpropionic acid or its acid chloride derivative using a strong acid or Lewis acid catalyst. nih.govWell-established and reliable for many substrates.Developing milder, recyclable catalysts (e.g., solid-supported superacids) to improve environmental footprint. nih.gov
Transition-Metal Catalyzed CyclizationMethods like Pd-catalyzed carbonylative cyclization or Rh-catalyzed [4+1] cycloadditions. organic-chemistry.orgHigh atom economy, potential for asymmetry, and functional group tolerance.Designing ligand systems to control regioselectivity and enantioselectivity for complex indanones.
Annulation/Tandem ReactionsMulti-bond forming reactions that construct the bicyclic system in a single operation from acyclic precursors.High convergency, leading to rapid increases in molecular complexity.Exploring novel catalytic cycles that enable the use of readily available starting materials.

Exploration of Unconventional Reactivity Modes for Halogen and Methoxy (B1213986) Substituents

The true potential of 6-Iodo-7-methoxy-2,3-dihydroinden-1-one lies in the selective and unconventional manipulation of its functional groups. The iodo and methoxy substituents offer a rich playground for chemical innovation beyond their standard transformations.

The iodo group is a well-established handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). However, future research could explore its use in hypervalent iodine chemistry. nih.gov Oxidative activation of the iodoarene could transform it into a highly electrophilic iodine(III) species, enabling unique aryl transfer reactions or the construction of complex fused ring systems without the need for transition metals. nih.gov

The methoxy group is typically viewed as a stable protecting group or an electronic modifier. Unconventional activation could involve selective C-H functionalization at the adjacent C-8 position, directed by the methoxy group itself. Furthermore, exploring novel O-demethylation conditions that are orthogonal to other functional groups or that proceed via radical pathways could provide new avenues for late-stage functionalization.

Table 2: Potential Reactivity Modes of Substituents
SubstituentConventional ReactivityEmerging/Unconventional ReactivityPotential Outcome
6-IodoTransition-metal cross-coupling (e.g., Suzuki, Heck).Formation of hypervalent iodine reagents; radical-based cyclizations. nih.govMetal-free arylations; access to novel polycyclic scaffolds.
7-MethoxyO-demethylation to the corresponding phenol.Ortho-directed C-H activation; radical-mediated functionalization.Late-stage diversification at the C-8 position; synthesis of novel derivatives.

Advanced Computational Design of Novel Indanone-Based Molecular Scaffolds

Computational chemistry provides powerful tools to guide the design of new molecules with desired properties, reducing the trial-and-error nature of traditional chemical synthesis. mdpi.com For the this compound core, computational methods can be employed to design novel molecular scaffolds for applications in medicinal chemistry and materials science.

Using the indanone as a starting scaffold, in silico techniques like Quantitative Structure-Activity Relationship (QSAR) analysis and molecular docking can predict the biological activity of virtual derivatives. longdom.org For instance, the indanone core is found in drugs targeting neurodegenerative diseases, such as donepezil (B133215) for Alzheimer's disease. nih.govnih.gov Computational studies could model modifications to the 6-iodo and 7-methoxy positions to optimize binding to targets like acetylcholinesterase or monoamine oxidases. nih.gov This rational design process can prioritize the synthesis of compounds with the highest predicted potency and selectivity.

Table 3: A Workflow for Computational Scaffold Design
StepDescriptionComputational ToolsObjective
1. Scaffold SelectionUse this compound as the core structure.Molecular modeling software.Define the foundational chemical architecture.
2. Target IdentificationSelect a biological target (e.g., an enzyme) or a material property (e.g., emission wavelength).Bioinformatics databases; literature review.Define the design goal.
3. Virtual Library GenerationSystematically modify the scaffold in silico by changing substituents at the iodo and methoxy positions.Automated chemical structure generation software.Create a diverse set of candidate molecules.
4. Property PredictionCalculate the properties of each virtual compound, such as binding affinity or electronic properties.Molecular docking, QSAR, Density Functional Theory (DFT). longdom.orgFilter and rank candidates based on predicted performance.
5. Synthesis PrioritizationSelect the most promising candidates for laboratory synthesis and experimental validation.Analysis of computational results.Focus synthetic efforts on high-potential targets.

Integration of this compound into Novel Functional Chemical Systems

Beyond its potential in medicinal chemistry, the indanone framework is a valuable building block for functional organic materials, including dyes, fluorophores, and components of Organic Light-Emitting Diodes (OLEDs). rsc.org The specific electronic and steric properties of this compound make it an attractive candidate for integration into larger, functional chemical systems.

The electron-rich, methoxy-substituted aromatic ring, combined with the heavy iodine atom, could be exploited in the design of phosphorescent materials. The heavy atom effect of iodine can promote intersystem crossing, a key process for efficient phosphorescence in OLEDs. The indanone could serve as a core onto which emissive or charge-transporting moieties are attached via reactions at the iodo position.

Furthermore, the rigid, planar structure of the indanone core could be incorporated into ligands for catalysis or as a component of discotic liquid crystals. nih.gov The ability to functionalize the molecule at multiple sites (the ketone, the iodo group, and potentially positions activated by the methoxy group) allows for the construction of complex, multi-component systems with tailored electronic, optical, or self-assembly properties.

Q & A

Q. What are the recommended synthetic routes for 6-Iodo-7-methoxy-2,3-dihydroinden-1-one?

Begin with 7-methoxy-2,3-dihydroinden-1-one and introduce iodine via electrophilic iodination using N-iodosuccinimide (NIS) under acidic conditions (e.g., BF₃·Et₂O catalyst). Optimize temperature (0–25°C) to direct iodination to the 6-position. Purify via silica gel chromatography (hexane/EtOAc gradient). Confirm regiochemistry using NOE NMR and HRMS for validation .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • 1H/13C NMR : Identify methoxy protons (δ 3.80–3.90 ppm) and iodine-induced deshielding in aromatic protons. Carbonyl (C=O) appears at ~205 ppm in 13C NMR.
  • IR Spectroscopy : Detect ketone stretching (1700–1750 cm⁻¹).
  • HRMS : Verify molecular ion [M+H]+.
  • HPLC : Assess purity with UV detection at 254 nm .

Q. How does the iodine substituent influence solubility and handling?

The compound is lipophilic (predicted logP ~2.5) and soluble in DMSO, THF, or chloroform. Store under inert gas (N₂/Ar) at -20°C in amber vials to prevent photodeiodination. Aqueous solutions require pH 6–7 buffering .

Advanced Research Questions

Q. How can researchers optimize regioselectivity during iodination?

Use steric/electronic directing groups (e.g., methoxy at position 7) or employ directed ortho-metalation with LDA followed by iodine quenching. Validate regiochemistry via X-ray crystallography or NOE NMR .

Q. What in vitro assays are suitable for evaluating bioactivity?

  • Anticancer : MTT assays on cell lines (MCF-7, A549) with 72-hour exposure to determine IC50.
  • Neuroactivity : Radioligand displacement assays (e.g., serotonin receptors). Include DMSO controls and triplicate validation .

Q. How does iodine enable cross-coupling reactions?

The iodine atom facilitates Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh₃)₄/K₂CO₃ in THF/H₂O (80°C, 12 hours). Monitor via TLC; optimize catalyst loading to suppress deiodination .

Q. What strategies address low yields in large-scale synthesis?

  • Use flow chemistry for temperature control.
  • Replace column chromatography with recrystallization (EtOH/H₂O).
  • Employ in-situ IR to track reaction progress .

Data Analysis and Contradictions

Q. How to resolve conflicting solubility reports?

Re-evaluate using standardized solvents (DMSO, THF) at 25°C. Compare crystallinity via XRPD (amorphous vs. crystalline forms). Conflicting data may arise from polymorphic variations .

Q. What structural analogs are critical for SAR studies?

Synthesize analogs with substituents at position 6 (Br, Cl) and 7 (ethoxy, OH). Test in enzyme inhibition assays and correlate electronic effects (Hammett σ) with activity. Use molecular docking to predict binding modes .

Q. How to address stability issues in biological assays?

Preclude photodegradation by conducting assays under dim light. Confirm compound integrity post-assay via LC-MS. Use fresh stock solutions in DMSO (<1 week old) .

Methodological Tools

Q. What computational methods aid in reactivity prediction?

Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and simulate iodination pathways. Validate with experimental kinetic data .

Q. How to analyze byproducts from iodination?

Use LC-MS to identify deiodinated or over-oxidized products. Optimize reaction conditions (e.g., lower temperature, reduced NIS equivalents) to minimize byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.